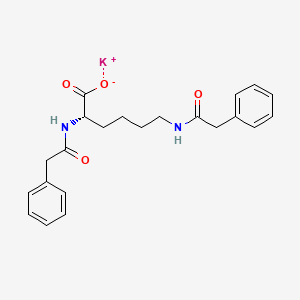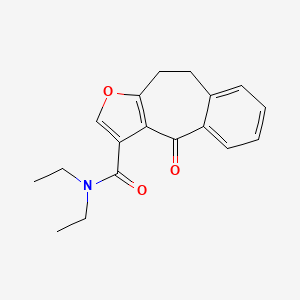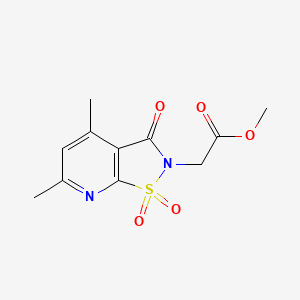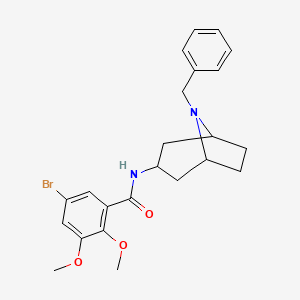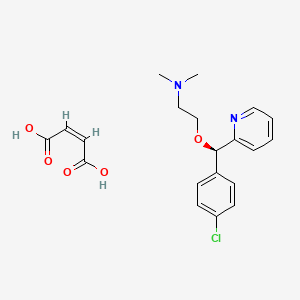
Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate is a chemical compound with a complex structure that includes a furan ring, a chlorophenyl group, and a methyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the furan ring. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects. For example, its anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
Methyl 2,3-dihydro-5-phenyl-2-hydroxy-3-oxo-2-furanacetate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Ethyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its solubility and pharmacokinetics.
Uniqueness
Methyl 2,3-dihydro-5-(4-chlorophenyl)-2-hydroxy-3-oxo-2-furanacetate is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and provide specific interactions with molecular targets. The methyl ester group also contributes to its distinct chemical properties, affecting its solubility and reactivity.
特性
CAS番号 |
133880-36-1 |
|---|---|
分子式 |
C13H11ClO5 |
分子量 |
282.67 g/mol |
IUPAC名 |
methyl 2-[5-(4-chlorophenyl)-3-oxofuran-2-yl]ethaneperoxoate |
InChI |
InChI=1S/C13H11ClO5/c1-17-19-13(16)7-12-10(15)6-11(18-12)8-2-4-9(14)5-3-8/h2-6,12H,7H2,1H3 |
InChIキー |
XUYRSVNTPKKLKO-UHFFFAOYSA-N |
正規SMILES |
COOC(=O)CC1C(=O)C=C(O1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


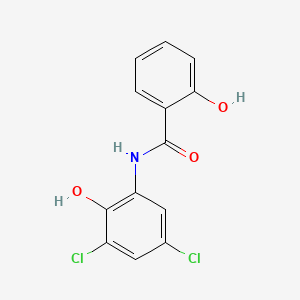

![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-](/img/structure/B15188173.png)

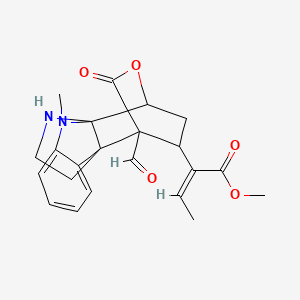
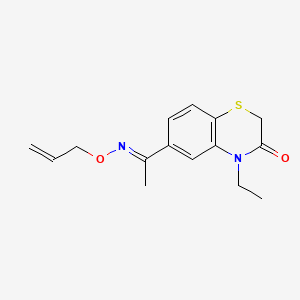
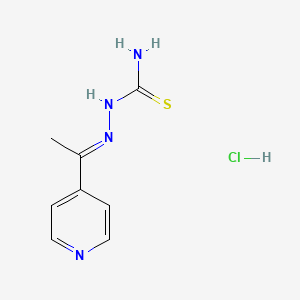

![N-(3-chloro-8,15,20,25,32-pentaoxo-3,22-diazanonacyclo[19.16.0.02,18.04,17.05,14.07,12.023,36.024,33.026,31]heptatriaconta-1,4,7(12),10,13,16,18,23,26(31),27,29,33,36-tridecaen-30-yl)benzamide](/img/structure/B15188220.png)
